(3-Methoxypyridin-2-yl)methanol
Overview
Description
(3-Methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a hydroxymethyl group at the second position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of (3-Methoxypyridin-2-yl)methanol
are currently unknown. This compound is a synthetic compound used in scientific experiments as a building block in various chemical reactions
Mode of Action
The mode of action of This compound
It’s known that this compound belongs to the class of pyridinylmethanols , which have been studied for their wide range of pharmacological and biochemical properties .
Biochemical Pathways
The specific biochemical pathways affected by This compound
As a pyridinylmethanol, it may interact with various biochemical pathways, but further studies are required to elucidate these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
It’s known that this compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
The molecular and cellular effects of This compound
As a synthetic compound used in various chemical reactions, its effects would largely depend on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridin-2-yl)methanol typically involves the reaction of 3-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-Methoxypyridine-2-carboxaldehyde or 3-Methoxypyridine-2-carboxylic acid.
Reduction: 3-Methoxypyridin-2-ylmethanol (if starting from an aldehyde or ketone).
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Hydroxypyridine:
2-Hydroxymethylpyridine: Similar structure but lacks the methoxy group, influencing its chemical properties.
Uniqueness
(3-Methoxypyridin-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXAIGOEPIQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415946 | |
Record name | (3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-46-4 | |
Record name | (3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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